2,3,5-Trimethyl-4-nitropyridine
Overview
Description
2,3,5-Trimethyl-4-nitropyridine is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, characterized by the presence of three methyl groups and a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-4-nitropyridine typically involves the nitration of 2,3,5-trimethylpyridine. One common method is the reaction of 2,3,5-trimethylpyridine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-4-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2,3,5-Trimethyl-4-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2,3,5-Trimethyl-4-carboxypyridine.
Scientific Research Applications
2,3,5-Trimethyl-4-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitropyridine: Lacks the methyl groups, resulting in different chemical and physical properties.
2,3,5-Trimethyl-4-aminopyridine: The reduced form of 2,3,5-Trimethyl-4-nitropyridine, with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2,3,5-trimethyl-4-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-9-7(3)6(2)8(5)10(11)12/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWVJGMOIPHMAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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